molecular formula C25H37NO B593426 N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide CAS No. 883715-18-2

N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide

Cat. No. B593426
CAS RN: 883715-18-2
M. Wt: 367.6 g/mol
InChI Key: VCMMYRWIEZCYDK-PDBXOOCHSA-N
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Scientific Research Applications

N-Benzyllinolenamide has a wide range of applications in scientific research:

Future Directions

The potential therapeutic applications and mechanisms of natural and natural-derived bioactive compounds like n-Benzyl-(9z,12z,15z)-octadecatrienamide based on in vitro or in vivo experiments are a topic of ongoing research . Improved isolation techniques, analytical tools, genome mining, engineering strategies, and microbial culturing advances are addressing the challenges and opening up new opportunities .

Mechanism of Action

N-Benzyllinolenamide exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides. By inhibiting FAAH, N-Benzyllinolenamide increases the levels of endogenous fatty acid amides, which can modulate various physiological processes such as pain perception, inflammation, and neuroprotection . The molecular targets include cannabinoid receptors and transient receptor potential (TRP) channels, which are involved in pain and inflammation pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyllinolenamide can be synthesized through the reaction of benzylamine with linolenic acid anhydride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N-Benzyllinolenamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and product isolation. The reaction conditions are carefully controlled to prevent degradation of the sensitive linolenic acid moiety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyllinolenamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the linolenic acid moiety to single bonds.

    Substitution: N-Benzyllinolenamide can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under mild conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated amides.

    Substitution: Azides or thioethers.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpalmitamide: Another FAAH inhibitor with a similar structure but different fatty acid moiety.

    N-Benzylstearamide: Similar to N-Benzyllinolenamide but with a saturated fatty acid chain.

    N-Benzyloleamide: Contains an oleic acid moiety instead of linolenic acid.

Uniqueness

N-Benzyllinolenamide is unique due to its polyunsaturated fatty acid chain, which imparts distinct biological activities compared to its saturated or monounsaturated counterparts. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications .

properties

IUPAC Name

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMYRWIEZCYDK-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883715-18-2
Record name N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does n-benzyl-(9Z,12Z,15Z)-octadecatrienamide interact with the endocannabinoid system (ECS)?

A: Research suggests that this compound exhibits multiple interactions with the ECS. It displays submicromolar binding affinity for the cannabinoid CB1 receptor, with a Ki value of 0.48 μM []. Additionally, this compound demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) with an IC50 of 4 μM and potent inhibition of anandamide cellular uptake (IC50 = 0.67 μM) []. This polypharmacology suggests that this compound might exert cannabimimetic effects through multiple mechanisms.

Q2: What is the role of this compound in Leydig cell function?

A: Studies indicate that this compound, along with other macamides like N-benzyl-hexadecanamide and N-benzyl-(9Z,12Z)-octadecadienamide, promotes the proliferation of mouse Leydig cells (TM3) and enhances testosterone secretion []. Molecular docking simulations suggest a correlation between the binding energy of these compounds to cyclophilin D (CypD) and their testosterone secretion activity. Since CypD plays a role in mitochondrial cholesterol transport, a crucial step in testosterone synthesis, these findings suggest that this compound may influence testosterone production through modulation of CypD activity and subsequent cholesterol transport within Leydig cells [].

Q3: What analytical techniques are employed for the identification and quantification of this compound in Maca samples?

A: High-performance liquid chromatography coupled with ultraviolet and tandem mass spectrometry (HPLC-UV-MS/MS) is a key analytical technique used to identify and quantify macamides, including this compound, in Maca samples []. This method allows for the separation, detection, and structural characterization of individual macamides within complex plant extracts. Quantification is often achieved using external standards, such as N-benzylhexadecanamide, to determine the concentration of specific macamides within the samples [].

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